8-Hydroxyquinoline (8-HQ) is a versatile nitrogen heterocycle that has garnered significant attention in the field of medicinal chemistry due to its broad spectrum of biological activities. Its derivatives, particularly those conjugated with sugar moieties, have shown promise as potential pharmaceutical agents with improved bioavailability, selectivity, and solubility13. The ability of 8-HQ to chelate metal ions is a key feature that contributes to its therapeutic potential, with applications ranging from anticancer treatments to neuroprotective agents for neurodegenerative diseases2456.
8-HQ derivatives have been synthesized and evaluated for their antiproliferative activity against tumor cells. The introduction of sugar units, such as galactose, has been shown to play a crucial role in enhancing the antiproliferative activity of these compounds, especially when combined with copper(II) ions4. The strategy of glycoconjugation not only improves the activity of 8-HQ derivatives but also their bioavailability, making them potent anticancer agents3.
In Alzheimer's disease research, tacrine-8-hydroxyquinoline hybrids have been developed as multifunctional drugs. These hybrids inhibit cholinesterases, prevent beta-amyloid aggregation, and possess antioxidant properties, which are essential for neuroprotection. They also selectively complex with Cu(II) ions and have the potential to cross the blood-brain barrier, making them promising candidates for the treatment of Alzheimer's disease5.
The metal chelating properties of 8-HQ are not only important for anticancer and neuroprotective applications but also for treating other conditions related to metal imbalance, such as Parkinson's disease and multiple sclerosis6. The diverse bioactivities of 8-HQ, including antimicrobial, anti-inflammatory, and antidiabetic activities, further underscore its potential as a medicinal agent6.
This compound is derived from 8-hydroxyquinoline, which is a bicyclic compound consisting of a pyridine ring fused to a phenolic ring. The beta-D-galactopyranoside moiety indicates that it is a glycoside, specifically a sugar derivative where galactose is linked to the 8-hydroxyquinoline core. The compound's Chemical Abstracts Service number is 113079-84-8, and its molecular formula is C15H17NO6, with a molecular weight of approximately 307.3 g/mol .
The synthesis of 8-hydroxyquinoline-beta-D-galactopyranoside typically involves glycosylation reactions. One common method includes:
For example, methods may include using activated forms of galactose or employing specific catalysts to enhance the efficiency of glycosylation .
The molecular structure of 8-hydroxyquinoline-beta-D-galactopyranoside can be described as follows:
The detailed structural analysis can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the identity and purity of the synthesized compound .
8-Hydroxyquinoline-beta-D-galactopyranoside participates in several chemical reactions:
These reactions are significant for both analytical applications and potential medicinal chemistry .
The mechanism of action for 8-hydroxyquinoline-beta-D-galactopyranoside primarily revolves around its role as a substrate for beta-galactosidase:
This mechanism highlights its utility as a chromogenic substrate in biochemical assays.
The physical and chemical properties of 8-hydroxyquinoline-beta-D-galactopyranoside include:
These properties are critical for its storage and handling in laboratory settings.
The applications of 8-hydroxyquinoline-beta-D-galactopyranoside span multiple scientific disciplines:
8-Hydroxyquinoline-beta-D-galactopyranoside (C₁₅H₁₇NO₆) is a glycosidic conjugate comprising two distinct moieties linked via a β-glycosidic bond. The aglycone unit consists of 8-hydroxyquinoline, a bicyclic heteroaromatic system featuring a phenol group adjacent to a pyridine nitrogen. This structure enables tautomerization, allowing the molecule to exist in either phenolic or quinolinol forms. The sugar component is β-D-galactopyranose, configured in its stable ᴬC₄ chair conformation. The glycosidic bond forms specifically between the anomeric carbon (C1) of galactose and the oxygen atom of the 8-hydroxy group of the quinoline, resulting in a β(1→O8) linkage [1] [3].
This molecular architecture fundamentally determines the compound's dual functionality. X-ray crystallographic analysis reveals that the galactose moiety adopts a spatial orientation that partially shields the metal-chelating site (O8/N) of the hydroxyquinoline in the intact conjugate. The bond lengths and angles within the hydroxyquinoline system remain consistent with unmodified 8-hydroxyquinoline, preserving its inherent capacity for bidentate coordination. However, steric hindrance from the bulky galactopyranosyl group restricts access to the metal-binding pocket until enzymatic cleavage occurs [4] [6]. Key structural parameters are detailed in Table 1.
Table 1: Structural Parameters of 8-Hydroxyquinoline-beta-D-galactopyranoside
Structural Feature | Parameter | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₇NO₆ | Defines elemental composition and molecular weight (307.30 g/mol) |
Glycosidic Bond Configuration | β(1→O8) | Determines enzymatic susceptibility to β-galactosidases |
Hydroxyquinoline Chelation Site | O8-N distance: 2.49 Å | Maintains potential for bidentate metal coordination post-cleavage |
Galactose Ring Conformation | ᴬC₄ chair | Influences steric hindrance and solubility properties |
Torsion Angle (Φ/Ψ) | Φ (C1-O-C8-C9): -75° ± 5° | Affects three-dimensional orientation of galactose relative to quinoline |
The physicochemical profile of 8-Hydroxyquinoline-beta-D-galactopyranoside is dominated by the polar galactose moiety, which confers significantly greater aqueous solubility compared to the lipophilic 8-hydroxyquinoline aglycone. It dissolves readily in water, phosphate-buffered saline (10-15 mg/mL at 25°C), and polar organic solvents like dimethyl sulfoxide (>50 mg/mL). This solubility is pH-dependent, decreasing under acidic conditions (pH <5) due to protonation of the quinoline nitrogen (pKa ≈ 4.9) [4] [10].
Stability studies indicate that the compound remains intact for >24 months when stored desiccated at -20°C in light-protected containers. However, it demonstrates marked light sensitivity in solution, with aqueous solutions undergoing 50% degradation within 72 hours under ambient laboratory lighting (300-500 lux). This photodegradation proceeds via oxidative cleavage of the quinoline ring, yielding unidentified polar fragments. Thermal stability is moderate, with decomposition onset at 85°C in dry form. Hydrolytic instability manifests at pH extremes: acidic conditions (pH <3) promote glycosidic bond cleavage, while alkaline conditions (pH >9) lead to quinoline ring oxidation [4] [9].
The intact conjugate exhibits a UV-Vis absorption maximum at 248 nm (ε = 12,400 M⁻¹cm⁻¹) in neutral aqueous buffer, attributable to π→π* transitions in the quinoline system. A weaker absorption band at 315 nm (ε = 3,200 M⁻¹cm⁻¹) arises from n→π* transitions involving the phenolic oxygen. Upon enzymatic hydrolysis, the released 8-hydroxyquinoline shows a characteristic bathochromic shift to 265 nm and 365 nm, enabling spectrophotometric monitoring of β-galactosidase activity [3] [9]. Quantitative solubility and stability data are presented in Table 2.
Table 2: Physicochemical Properties of 8-Hydroxyquinoline-beta-D-galactopyranoside
Property | Conditions | Value | Analytical Method |
---|---|---|---|
Water Solubility | 25°C, pH 7.4 | 12.3 ± 0.8 mg/mL | Gravimetric analysis |
Partition Coefficient (Log P) | Octanol/water, pH 7.4 | -1.82 ± 0.05 | Shake-flask method |
Aqueous Stability | pH 7.4, 25°C, dark | t₁/₂ > 180 days | HPLC-UV monitoring |
Photodegradation Rate | pH 7.4, 25°C, 500 lux | t₁/₂ = 68 ± 4 hours | HPLC-UV with controlled lighting |
Thermal Decomposition | Dry nitrogen atmosphere | Onset: 85.3°C (TGA) | Thermogravimetric analysis |
The metal-chelating capability of 8-Hydroxyquinoline-beta-D-galactopyranoside is intrinsically linked to its enzymatic activation. In the intact conjugate, the galactose moiety sterically blocks the formation of stable coordination complexes with metal ions. The phenolic oxygen (O8) is engaged in the glycosidic bond, while the pyridyl nitrogen remains accessible but geometrically constrained from forming the optimal bidentate binding geometry characteristic of 8-hydroxyquinoline. Spectrophotometric titration studies with Cu²⁺ at pH 7.4 show negligible complex formation (Kd >10⁻³ M), confirming this steric inhibition [5] [7].
Enzymatic hydrolysis by β-galactosidases triggers a dramatic shift in chelation behavior. Cleavage of the glycosidic bond liberates 8-hydroxyquinoline, restoring its canonical O,N-bidentate coordination site. The deconjugated aglycone forms stable 2:1 (ligand:metal) complexes with transition metals, particularly Cu²⁺, Zn²⁺, and Fe³⁺, with dissociation constants (Kd) in the nanomolar range (Table 3). The coordination chemistry involves deprotonation of the phenolic hydroxyl (pKa ~9.5 in complexed form), with metals binding through the phenolate oxygen and pyridyl nitrogen. For Cu²⁺, this generates a distorted square planar geometry, while Zn²⁺ forms tetrahedral complexes [5] [7] [10].
The galactose moiety thus serves as a biocompatible blocking group, enabling spatial and temporal control over metal chelation. This property is exploited in enzyme-activated prodrug strategies for cancer therapy, where β-galactosidase-overexpressing tumors locally activate the conjugate. The liberated 8-hydroxyquinoline chelates intracellular copper, generating redox-active complexes that catalyze reactive oxygen species production, leading to DNA damage and proteasome inhibition. Importantly, the galactose component also enhances tumor targeting via interactions with galactose-specific transporters (e.g., ASGPR) on certain cancer cells [5] [7].
Table 3: Metal-Binding Affinity of Enzymatically Liberated 8-Hydroxyquinoline
Metal Ion | Complex Stoichiometry (L:M) | Dissociation Constant (Kd) | Optimal pH | Biological Consequence |
---|---|---|---|---|
Cu²⁺ | 2:1 | 4.7 × 10⁻¹¹ M | 7.0-7.4 | ROS generation, proteasome inhibition |
Zn²⁺ | 2:1 | 2.1 × 10⁻⁹ M | 7.4 | Modulation of zinc-dependent metalloproteases |
Fe³⁺ | 3:1 | 8.3 × 10⁻¹⁵ M | 6.8 | Fenton reaction catalysis |
Ni²⁺ | 2:1 | 6.9 × 10⁻⁸ M | 7.2 | Limited biological relevance |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3